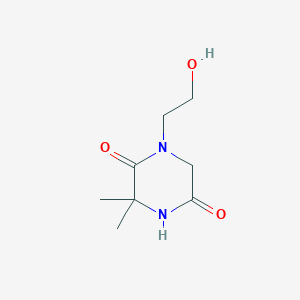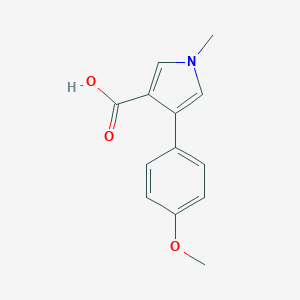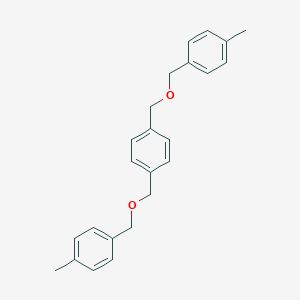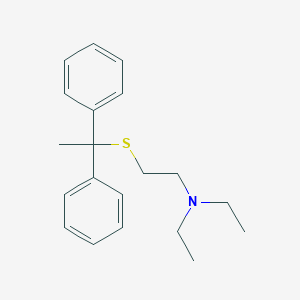
Thiodeacylaprophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiodeacylaprophen is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a thioester derivative of 2,6-diacetylpyridine that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Thiodeacylaprophen is not well understood. However, it has been suggested that it may act as a chelator for metal ions, leading to changes in the fluorescence properties of the compound. It has also been suggested that Thiodeacylaprophen may interact with enzymes, leading to changes in their activity.
Effets Biochimiques Et Physiologiques
Thiodeacylaprophen has been shown to have various biochemical and physiological effects. It has been shown to interact with metal ions, leading to changes in their fluorescence properties. Thiodeacylaprophen has also been shown to interact with enzymes, leading to changes in their activity. Additionally, Thiodeacylaprophen has been shown to have potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Thiodeacylaprophen in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. Additionally, Thiodeacylaprophen has potential therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using Thiodeacylaprophen is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Thiodeacylaprophen. One area of research could focus on understanding the mechanism of action of the compound, which would provide insight into its potential therapeutic properties. Another area of research could focus on developing new drugs based on the structure of Thiodeacylaprophen. Additionally, research could focus on improving the synthesis method of Thiodeacylaprophen to increase its yield and purity. Finally, research could focus on the development of new applications for Thiodeacylaprophen, such as in the field of nanotechnology.
Conclusion
In conclusion, Thiodeacylaprophen is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent. The synthesis method of Thiodeacylaprophen varies depending on the reaction conditions used, and its mechanism of action is not well understood. While there are advantages to using Thiodeacylaprophen in lab experiments, such as its fluorescent properties, there are also limitations, such as the lack of understanding of its mechanism of action. Future research directions could focus on understanding the mechanism of action of Thiodeacylaprophen, developing new drugs based on its structure, improving its synthesis method, and developing new applications for the compound.
Méthodes De Synthèse
Thiodeacylaprophen has been synthesized using different methods, including the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.
Applications De Recherche Scientifique
Thiodeacylaprophen has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions. It has also been used as a spectroscopic probe for the study of enzyme-substrate interactions. Thiodeacylaprophen has also been used in the development of new drugs due to its potential therapeutic properties.
Propriétés
Numéro CAS |
142146-96-1 |
|---|---|
Nom du produit |
Thiodeacylaprophen |
Formule moléculaire |
C20H27NS |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
2-(1,1-diphenylethylsulfanyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H27NS/c1-4-21(5-2)16-17-22-20(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 |
Clé InChI |
WITGIYMUIZEZOF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Autres numéros CAS |
142146-96-1 |
Synonymes |
2-(diethylamino)ethyl 1,1-diphenylethyl sulfide thiodeacylaprophen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



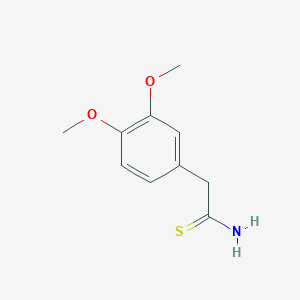
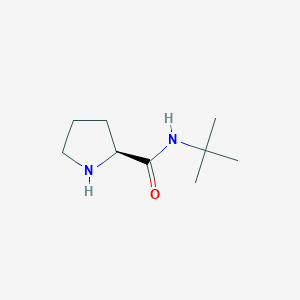
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
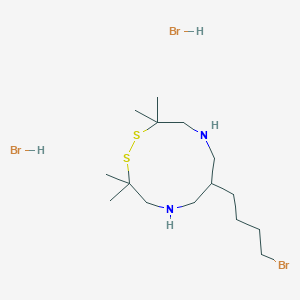
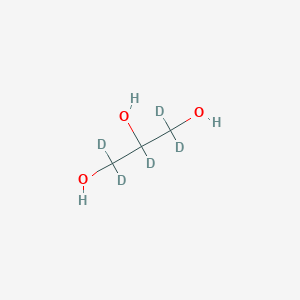
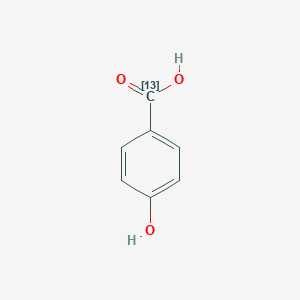
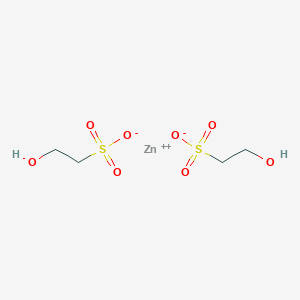
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)


